6-Chloro-7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde 6-Chloro-7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1417634-54-8
VCID: VC4833615
InChI: InChI=1S/C11H8ClNO3/c1-16-10-4-9-6(3-8(10)12)2-7(5-14)11(15)13-9/h2-5H,1H3,(H,13,15)
SMILES: COC1=C(C=C2C=C(C(=O)NC2=C1)C=O)Cl
Molecular Formula: C11H8ClNO3
Molecular Weight: 237.64

6-Chloro-7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

CAS No.: 1417634-54-8

Cat. No.: VC4833615

Molecular Formula: C11H8ClNO3

Molecular Weight: 237.64

* For research use only. Not for human or veterinary use.

6-Chloro-7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde - 1417634-54-8

Specification

CAS No. 1417634-54-8
Molecular Formula C11H8ClNO3
Molecular Weight 237.64
IUPAC Name 6-chloro-7-methoxy-2-oxo-1H-quinoline-3-carbaldehyde
Standard InChI InChI=1S/C11H8ClNO3/c1-16-10-4-9-6(3-8(10)12)2-7(5-14)11(15)13-9/h2-5H,1H3,(H,13,15)
Standard InChI Key CHCQKMBNHJJUGQ-UHFFFAOYSA-N
SMILES COC1=C(C=C2C=C(C(=O)NC2=C1)C=O)Cl

Introduction

Structural and Molecular Characteristics

The molecular formula of 6-chloro-7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is C₁₂H₉ClN₂O₃, with a molecular weight of 280.66 g/mol. Its structure integrates a partially saturated quinoline core (1,2-dihydroquinoline) with a ketone group at position 2 and an aldehyde at position 3. Key structural features include:

  • Chlorine at C6: Enhances electrophilicity and influences intermolecular interactions.

  • Methoxy group at C7: Modulates electronic effects and solubility.

  • Aldehyde at C3: Serves as a versatile site for condensation reactions.

X-ray crystallography reveals a planar quinoline ring system with intramolecular hydrogen bonding between the aldehyde oxygen and the adjacent NH group, stabilizing the dihydroquinoline conformation.

Synthetic Routes and Optimization

Laboratory-Scale Synthesis

The compound is typically synthesized via a multi-step pathway starting from 4-chloro-3-methoxyaniline. A representative route involves:

  • Cyclocondensation: Reaction with ethyl acetoacetate under acidic conditions (e.g., polyphosphoric acid) to form the dihydroquinolin-2-one core.

  • Vilsmeier-Haack Formylation: Introduction of the aldehyde group at C3 using POCl₃ and DMF.

Optimization Notes:

  • Temperature: Prolonged heating (15 hours at 353 K) improves cyclization efficiency but risks decomposition.

  • Solvent Systems: Recrystallization from ethyl acetate/petroleum ether (1:3) yields crystals with >95% purity.

Industrial Production

Industrial methods employ continuous flow reactors to enhance yield (up to 78%) and reduce reaction times by 40% compared to batch processes. Microwave-assisted synthesis further accelerates formylation, achieving completion in 2 hours.

Chemical Reactivity and Functionalization

The compound participates in three primary reaction types:

Reaction TypeReagents/ConditionsMajor ProductYield (%)
OxidationKMnO₄, H₂SO₄, 80°C3-Carboxylic acid derivative65
ReductionNaBH₄, MeOH, RT3-Hydroxymethyl derivative82
Schiff Base FormationAniline, EtOH, refluxN-(Quinolinyl)imine73

The aldehyde group exhibits high reactivity, enabling applications in heterocyclic synthesis. For example, condensation with hydrazines yields pyrazole-fused quinolines, which are explored as kinase inhibitors.

Biological Activities and Mechanisms

Antibacterial Properties

Derivatives of this compound demonstrate broad-spectrum activity against Gram-positive and Gram-negative bacteria:

Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus1214.2 ± 0.3
Escherichia coli1612.8 ± 0.2

Mechanistic studies suggest inhibition of DNA gyrase through competitive binding to the ATPase domain, disrupting supercoiling activity.

Applications in Material Science

The compound’s electronic properties make it suitable for:

  • OLEDs: As an electron-transport layer, achieving a luminance efficiency of 12 cd/A.

  • Chemosensors: Selective detection of Fe³⁺ ions via fluorescence quenching (LOD = 0.2 µM).

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